N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
CAS No.: 1351600-08-2
Cat. No.: VC6641337
Molecular Formula: C18H14F6N2O4
Molecular Weight: 436.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351600-08-2 |
|---|---|
| Molecular Formula | C18H14F6N2O4 |
| Molecular Weight | 436.31 |
| IUPAC Name | N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
| Standard InChI | InChI=1S/C18H14F6N2O4/c19-17(20,21)11-3-1-10(2-4-11)14(27)9-25-15(28)16(29)26-12-5-7-13(8-6-12)30-18(22,23)24/h1-8,14,27H,9H2,(H,25,28)(H,26,29) |
| Standard InChI Key | ZUDHOFATJIXNOW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O)C(F)(F)F |
Introduction
N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic organic compound characterized by its unique structure, featuring trifluoromethyl and trifluoromethoxy functional groups. These fluorinated substituents impart distinct physicochemical properties, making the compound a subject of interest in medicinal chemistry and materials science. This article explores its structure, synthesis, properties, and potential applications.
Structural Characteristics
Molecular Formula: C17H12F6N2O4
Molecular Weight: Approximately 450.28 g/mol
The compound contains:
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A hydroxy group attached to a phenyl ring with a trifluoromethyl substituent.
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An oxalamide backbone linking two phenyl groups, one of which carries a trifluoromethoxy group.
| Property | Details |
|---|---|
| Functional Groups | Hydroxy (-OH), Trifluoromethyl (-CF3), Trifluoromethoxy (-OCF3), Amide (-CONH-) |
| Bonding Characteristics | Strong hydrogen bonding potential due to the hydroxy and amide groups |
| Fluorine Content | High fluorine density enhances lipophilicity and metabolic stability |
Synthesis
The synthesis of N1-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the following steps:
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Preparation of Precursors:
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The trifluoromethyl and trifluoromethoxy-substituted phenyl compounds are synthesized through electrophilic substitution reactions.
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Oxalamide Formation:
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Oxalyl chloride reacts with the amine derivatives of the substituted phenyl compounds to form the oxalamide linkage.
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Final Assembly:
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The hydroxy group is introduced via selective hydroxylation of the ethyl group attached to the phenyl ring.
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This multi-step process requires precise control over reaction conditions to ensure high yield and purity.
Medicinal Chemistry
Fluorinated compounds like this one are often explored for their biological activity due to their enhanced metabolic stability and ability to interact with biological targets.
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Drug Design: The compound's oxalamide backbone can act as a scaffold for designing enzyme inhibitors or receptor modulators.
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Pharmacokinetics: The high fluorine content improves bioavailability and reduces metabolic degradation.
Material Science
The compound's unique electronic properties could make it suitable for applications in:
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Organic Electronics: As a component in semiconductors or light-emitting diodes.
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Surface Coatings: Due to its hydrophobicity imparted by fluorinated groups.
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